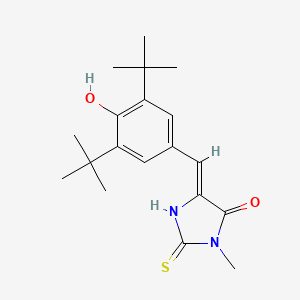![molecular formula C24H27N5O4 B11639925 2-(3,4-Dimethoxyphenyl)-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11639925.png)
2-(3,4-Dimethoxyphenyl)-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida es un complejo compuesto orgánico con posibles aplicaciones en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples anillos aromáticos y grupos funcionales, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura principal, seguido de la introducción de varios grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen dimetoxibenceno, dimetilpirimidina y metoxifenilamina. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y temperaturas controladas para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala o procesos de flujo continuo. La elección del método depende de factores como el volumen de producción deseado, el costo y las consideraciones ambientales. Los métodos de producción industrial apuntan a optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y nucleófilos (p. ej., haluros). Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden resultar en una variedad de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidos sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: Los investigadores están investigando su posible uso en el desarrollo de fármacos, particularmente por su capacidad de interactuar con objetivos moleculares específicos.
Industria: El compuesto puede usarse en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a cambios en la función celular. El mecanismo exacto depende de la aplicación específica y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otras amidas aromáticas y derivados de pirimidina, como:
- 2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida
- 2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida
Singularidad
Lo que diferencia a 2-(3,4-Dimetoxi fenil)-N-[(Z)-[(4,6-dimetilpirimidin-2-YL)amino][(4-metoxifenil)amino]metilideno]acetamida de compuestos similares es su combinación específica de grupos funcionales y anillos aromáticos, que confieren propiedades químicas y biológicas únicas
Propiedades
Fórmula molecular |
C24H27N5O4 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C24H27N5O4/c1-15-12-16(2)26-23(25-15)29-24(27-18-7-9-19(31-3)10-8-18)28-22(30)14-17-6-11-20(32-4)21(13-17)33-5/h6-13H,14H2,1-5H3,(H2,25,26,27,28,29,30) |
Clave InChI |
UNRCHDHKWAKUAP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
![3-hexyl-4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11639869.png)

![3-(4-methoxyphenyl)-2-[(E)-2-(3-methylphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11639881.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11639888.png)
![N-{5-[(Diethylamino)acetyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-propylpentanamide](/img/structure/B11639892.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639897.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11639910.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B11639917.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11639924.png)
